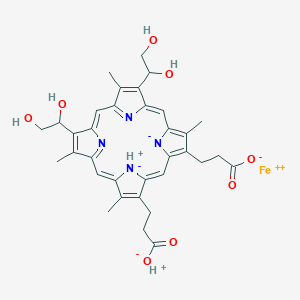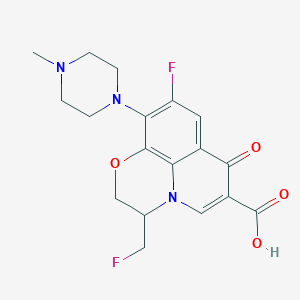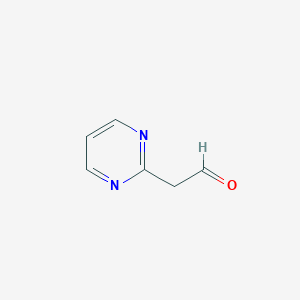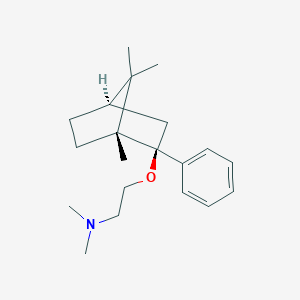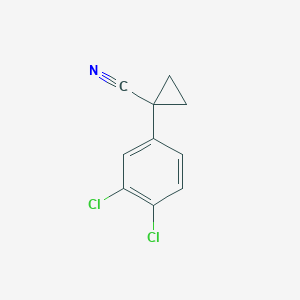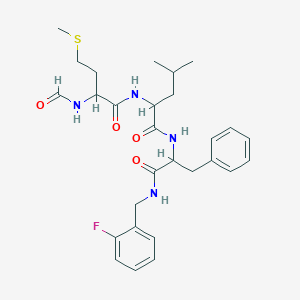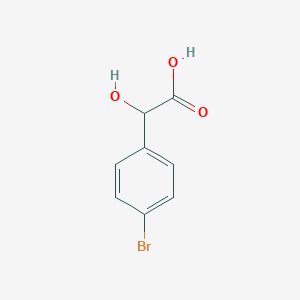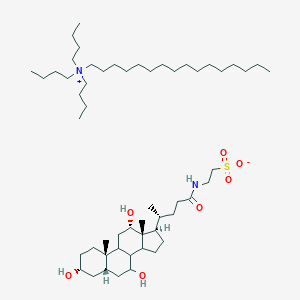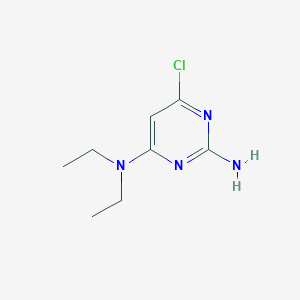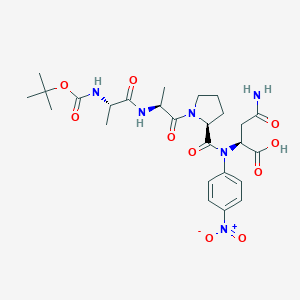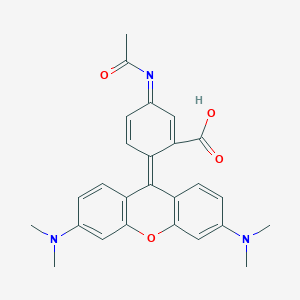
Acetamidotetramethylrhodamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid is a complex organic compound known for its vibrant fluorescent properties. This compound is often used in various scientific applications due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
The synthesis of 3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid involves several steps. One common method includes the use of pyronin Y as a starting material, which undergoes a series of reactions involving sodium phosphate tribasic dodecahydrate, N-methyl-2-pyrrolidone, and iodine . The reaction is typically carried out in a silicon oil bath at elevated temperatures, followed by purification steps involving filtration and vacuum distillation .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine, sodium phosphate, and methylene chloride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include fluorescent derivatives that are useful in various applications .
Wissenschaftliche Forschungsanwendungen
3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid is widely used in scientific research due to its fluorescent properties. It is commonly used as a fluorescent dye in biological imaging and diagnostic applications . Additionally, it has applications in the field of chemistry for studying reaction mechanisms and in the industry for developing new materials with specific optical properties .
Wirkmechanismus
The mechanism of action of this compound is primarily based on its ability to fluoresce under specific conditions. The molecular structure allows it to absorb light at certain wavelengths and emit light at different wavelengths, making it useful for imaging and diagnostic purposes . The pathways involved in its fluorescence are related to the electronic transitions within the molecule, which are influenced by its chemical environment .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid include other xanthene derivatives such as rhodamine and fluorescein . These compounds also exhibit fluorescent properties but differ in their specific absorption and emission wavelengths, making each unique for particular applications . The uniqueness of 3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid lies in its specific chemical structure, which provides distinct optical properties and reactivity .
Eigenschaften
CAS-Nummer |
124985-63-3 |
|---|---|
Molekularformel |
C26H25N3O4 |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
3-acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C26H25N3O4/c1-15(30)27-16-6-9-19(22(12-16)26(31)32)25-20-10-7-17(28(2)3)13-23(20)33-24-14-18(29(4)5)8-11-21(24)25/h6-14H,1-5H3,(H,31,32) |
InChI-Schlüssel |
GXOCAICLOJUEBX-UHFFFAOYSA-N |
SMILES |
CC(=O)N=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1)C(=O)O |
Kanonische SMILES |
CC(=O)N=C1C=CC(=C2C3=C(C=C(C=C3)N(C)C)OC4=C2C=CC(=C4)N(C)C)C(=C1)C(=O)O |
Synonyme |
acetamidotetramethylrhodamine ATMR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


